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Compound of Interest

Compound Name: Dodecanamide, 3-oxo-
CAS No.: 252361-34-5
Cat. No.: B14259570
Get Quote
. J

Technical Guide | Version 1.0 Target Analyte: 3-Oxododecanamide (3-ODA) CAS Reqgistry:
[Noted as analog of 168982-69-2] | Chemical Formula:

Executive Summary: The "Decapitated”
Pharmacophore

3-Oxododecanamide (3-ODA) represents the "headgroup-free" structural analog of N-(3-
oxododecanoyl)-L-homoserine lactone (3-o0xo-C12-HSL), the master quorum sensing
autoinducer in Pseudomonas aeruginosa.

In drug development and chemical biology, 3-ODA serves a critical role as a negative control
and structural probe. By retaining the lipophilic acyl tail and the reactive

-keto moiety but lacking the homoserine lactone ring, 3-ODA allows researchers to decouple
the physicochemical effects of membrane insertion (tail-driven) from specific receptor binding
(head-driven).

Key Differentiator: Unlike its parent HSL, 3-ODA is immune to lactonolysis, rendering it
chemically stable in alkaline physiological environments where HSLs rapidly degrade.
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Molecular Architecture & Tautomerism

The reactivity of 3-ODA is defined by its

-keto amide core. Unlike simple fatty amides, the methylene bridge at the C2 position is highly
active, subjecting the molecule to keto-enol tautomerism and metal chelation.

Structural Dynamics

o Keto Form (Dominant): Favored in non-polar solvents and solid state. Responsible for
hydrophobic packing.

e Enol Form: Stabilized by intramolecular hydrogen bonding between the amide proton and
the

-carbonyl oxygen. This form is reactive toward electrophiles and is the active species in
metal chelation.

Visualization: Tautomeric Equilibrium & Chelation

The following diagram illustrates the structural equilibrium and the potential for Iron(lll)
chelation, a property relevant to bacterial siderophore mimicry.
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Figure 1: Tautomeric equilibrium of 3-oxododecanamide showing the transition to the enol form
required for metal chelation.

Physicochemical Parameters
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The following data consolidates experimental and predicted values. Note that 3-ODA is
significantly less water-soluble than 3-oxo-C12-HSL due to the loss of the polar lactone ring.

Parameter Value Technical Context
) ~84 Da lighter than 3-oxo-C12-
Molecular Weight 213.32 g/mol
HSL.
Highly lipophilic; partitions into
LogP (Predicted) 3.2-3.8 ) g y Pop P
lipid bilayers.
The
PKa (C2-Methylene) ~11.5 -proton between carbonyls is
acidic.
. Requires DMSO or EtOH
Solubility (Water) < 0.1 mg/mL ] )
carrier for bioassays.
Primary amide (
H-Bond Donors 2
).
H-Bond Acceptors 2 -Carbonyl and Amide
Carbonyl.
N Critical: Does not undergo
Stability (pH 7.4) Stable

hydrolysis (t1/2 > 24h).

Comparative Stability Profile

The primary utility of 3-ODA is its resistance to pH-mediated degradation.

e 3-0x0-C12-HSL: At pH > 7.0, the lactone ring opens to form N-(3-oxododecanoyl)-L-
homoserine, which is biologically inactive for QS receptors.

o 3-ODA: The primary amide bond is robust at physiological pH. Degradation requires specific
amidases or harsh chemical hydrolysis (pH > 12 or pH < 2).

Biological & Pharmacological Context

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14259570?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Researchers must understand that 3-ODA is not biologically inert; it possesses distinct off-
target activities.

Receptor Interactions[1]

o LasR (QS Receptor): 3-ODA acts as a weak antagonist or "signal confusion” agent. It lacks
the H-bond network provided by the lactone ring (specifically the interaction with Trp60 in
LasR), preventing full receptor activation.

o T2R38 (Bitter Taste Receptor): Unlike the HSL, which activates T2R38 in airway epithelial
cells to drive nitric oxide production, 3-ODA shows significantly reduced potency, confirming
the lactone pharmacophore's role in mammalian receptor recognition.

Vasorelaxation & Membrane Effects

3-ODA exhibits ~30% of the vasorelaxant potency of 3-oxo-C12-HSL.

e Mechanism: This activity is likely non-receptor mediated, driven instead by the lipophilic tail
perturbing the lipid bilayer or interacting with membrane-bound ion channels.

o Implication: When using 3-ODA as a negative control, any residual activity observed is likely
due to non-specific membrane intercalation rather than specific signaling.

Experimental Protocols
Protocol: Synthesis & Purification of 3-ODA

Rationale: Commercial sources are often impure. This protocol ensures the removal of fatty
acid contaminants.

Reagents: 3-Oxododecanoic acid ethyl ester, Ammonium hydroxide (28%), Ethanol.
o Amidation: Dissolve 3-oxododecanoic acid ethyl ester (1 eq) in Ethanol (5 volumes).

e Reaction: Add Ammonium hydroxide (10 eq) dropwise at 0°C. Stir at Room Temperature
(RT) for 16 hours.

o Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). Product will be more polar than the
ester.
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o Workup: Concentrate in vacuo to remove excess ammonia and ethanol.
 Purification: Recrystallize from cold Hexane/Ethyl Acetate (9:1).
o Note: The
-keto group makes the compound prone to oiling out. Seed crystals may be required.
 Validation:
o 1H NMR (CDCI3): Look for the singlet at

3.45 ppm (C2-methylene) and broad singlets at
5.5-6.5 ppm (Amide
).
Protocol: Comparative Stability Assay (Self-Validating)

Rationale: To prove the stability advantage of 3-ODA over HSL in long-duration assays.

Workflow Visualization:
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Preparation
Dissolve 3-ODA and 3-oxo-C12-HSL
in PBS (pH 7.4) + 0.1% DMSO

:

Incubation
37°C for 0, 6, 12, 24 Hours

:

Extraction
Acidify to pH 4.0 -> Ethyl Acetate Extract

:

LC-MS/MS Quantification

E% Outcon&‘

HSL: >50% degradation (Ring Opening) 3-ODA: >95% Intact

Click to download full resolution via product page
Figure 2: Workflow for validating the hydrolytic stability of 3-ODA compared to the labile HSL.

Step-by-Step:

Preparation: Prepare 10 mM stocks of 3-ODA and 3-o0xo-C12-HSL in DMSO.

Dilution: Dilute to 50

M in PBS (pH 7.4).

Incubation: Incubate at 37°C. Aliquot at T=0, T=12h, T=24h.

Quench: Add equal volume of ice-cold Acetonitrile (with internal standard, e.g.,

-HSL).
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e Analysis: Inject onto C18 RP-HPLC.
o HSL:[1][2][3][4][5][6][71[8][9] Monitor loss of peak and appearance of ring-open acid.

o 3-ODA: Peak area should remain constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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